Product packaging for (3,5-Difluoropyridin-4-yl)methanamine(Cat. No.:CAS No. 1416714-48-1)

(3,5-Difluoropyridin-4-yl)methanamine

Cat. No.: B3047541
CAS No.: 1416714-48-1
M. Wt: 144.12
InChI Key: FEDGPLHAUHSNPW-UHFFFAOYSA-N
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Description

(3,5-Difluoropyridin-4-yl)methanamine (CAS 1416714-48-1) is a fluorinated pyridine derivative of high interest in medicinal chemistry and drug discovery research . This compound, with the molecular formula C₆H₆F₂N₂ and a molecular weight of 144.12 g/mol, serves as a versatile amine-functionalized building block . The presence of two fluorine atoms on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for constructing potential pharmacologically active molecules . As a key intermediate, its primary research applications include use in Suzuki-Miyaura cross-coupling reactions and as a precursor for the synthesis of more complex chemical entities . The compound is characterized as a white solid and requires specific storage conditions to maintain stability; it must be kept in a dark place under an inert atmosphere at 2-8°C . Researchers should note that this chemical is classified with the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6F2N2 B3047541 (3,5-Difluoropyridin-4-yl)methanamine CAS No. 1416714-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-difluoropyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDGPLHAUHSNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295593
Record name 3,5-Difluoro-4-pyridinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416714-48-1
Record name 3,5-Difluoro-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 3,5 Difluoropyridin 4 Yl Methanamine

Reactivity of the Primary Amine Functional Group

The (3,5-Difluoropyridin-4-yl)methanamine molecule contains a primary aminomethyl group, which is a key site for a variety of chemical transformations. This functional group's reactivity is central to its use as a building block in the synthesis of more complex molecules.

The primary amine of the methanamine moiety is readily derivatized through reactions with various electrophilic reagents. These reactions are fundamental in synthetic chemistry for introducing new functional groups and building molecular complexity. For instance, primary amines are known to react with reagents like 4-chloro-3,5-dinitrobenzotrifluoride, which is used for the derivatization of amino acids for analytical purposes. researchgate.net This type of reaction involves the nucleophilic amine attacking the electron-deficient aromatic ring of the reagent, leading to a stable derivative.

Other common derivatization pathways applicable to the aminomethyl group include reactions with isothiocyanates to form thioureas, and with formamide (B127407) or formic acid to yield formylated products. researchgate.net These transformations highlight the nucleophilic character of the amine nitrogen.

Table 1: Examples of Derivatization Reactions for Primary Amines This table is based on general reactions of primary amines and serves as an illustrative guide for the potential reactivity of this compound.

Reagent ClassExample ReagentResulting Functional Group
IsothiocyanatesPhenyl isothiocyanateN-Substituted Thiourea
Acid ChloridesAcetyl chlorideN-Substituted Amide
AnhydridesAcetic anhydrideN-Substituted Amide
Sulfonyl ChloridesTosyl chlorideN-Substituted Sulfonamide
Activated Aromatics4-Chloro-3,5-dinitrobenzotrifluorideN-Substituted Arylamine

Condensation and Imine Formation Pathways

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is a cornerstone of organic synthesis and proceeds through a two-step mechanism. mdpi.com

Table 2: Illustrative Condensation Reaction Products This table shows potential products from the reaction of this compound with various aldehydes.

Aldehyde ReactantIntermediateFinal Product (Imine/Schiff Base)
Benzaldehyde (B42025)(3,5-Difluoropyridin-4-yl)-N-(hydroxy(phenyl)methyl)methanamineN-Benzylidene-(3,5-difluoropyridin-4-yl)methanamine
2-Nitrobenzaldehyde(3,5-Difluoropyridin-4-yl)-N-(hydroxy(2-nitrophenyl)methyl)methanamineN-(2-Nitrobenzylidene)-(3,5-difluoropyridin-4-yl)methanamine
4-Methoxybenzaldehyde(3,5-Difluoropyridin-4-yl)-N-(hydroxy(4-methoxyphenyl)methyl)methanamineN-(4-Methoxybenzylidene)-(3,5-difluoropyridin-4-yl)methanamine

Oxidation Chemistry of this compound

The primary amine functional group can be susceptible to oxidation, although specific studies on this compound are not widely documented. Generally, the oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield imines, while stronger conditions can lead to oximes or nitriles. The oxidation of related aminomethyl pyridine (B92270) derivatives can result in the formation of the corresponding oxides. The specific outcome of an oxidation reaction on this compound would depend on controlling the reaction to prevent over-oxidation or side reactions involving the activated pyridine ring.

Chemical Transformations of the 3,5-Difluoropyridine (B1298662) Ring System

The 3,5-difluoropyridine ring is an electron-deficient aromatic system, making it susceptible to specific types of chemical transformations, most notably nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-poor aromatic rings. masterorganicchemistry.com The 3,5-difluoropyridine system is highly activated for this type of reaction due to two main factors: the strong electron-withdrawing inductive effect of the two fluorine atoms and the presence of the ring nitrogen atom. wikipedia.org These features decrease the electron density of the pyridine ring, making it electrophilic and prone to attack by nucleophiles. masterorganicchemistry.com

The SNAr mechanism is a two-step addition-elimination process:

Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a fluoride (B91410) ion), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.com

Elimination: The aromaticity is restored by the expulsion of the leaving group (fluoride), resulting in the net substitution of the fluoride with the nucleophile. youtube.com

Fluoride is an effective leaving group in this context, and the stability of the anionic Meisenheimer intermediate is crucial for the reaction to proceed. wikipedia.org The presence of the electronegative nitrogen atom in the pyridine ring helps to stabilize this negative charge, particularly when the attack occurs at positions ortho or para to the nitrogen. wikipedia.orgstackexchange.com

In polysubstituted pyridines, the position of nucleophilic attack is governed by regioselectivity. For pyridine derivatives, SNAr reactions preferentially occur at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at these positions. stackexchange.com Attack at the C-3 or C-5 positions does not allow for this resonance stabilization onto the nitrogen, making the intermediate less stable and the reaction less favorable. stackexchange.com

In studies with pentafluoropyridine (B1199360), nucleophilic attack occurs selectively at the C-4 position under mild conditions. rsc.org This is the position para to the nitrogen, which benefits from strong resonance stabilization. Under more forcing or harsh reaction conditions, substitution at the C-2 and C-6 positions (ortho to the nitrogen) can also be achieved. rsc.org

The regioselectivity of SNAr on substituted dihalopyridines and related heterocycles is highly sensitive to the electronic and steric properties of the other substituents on the ring, as well as the nature of the nucleophile and solvent. researchgate.netwuxiapptec.com For example, in 2,4-dichloropyrimidines, an electron-withdrawing substituent at the C-5 position typically directs substitution to the C-4 position. nih.gov However, this selectivity can be reversed to favor the C-2 position by using tertiary amine nucleophiles. nih.gov Similarly, an electron-donating group at the C-6 position can direct incoming nucleophiles to the C-2 position. wuxiapptec.com Solvents can also play a decisive role; a reaction that is highly selective for one position in a solvent like dichloromethane (B109758) can have its selectivity reversed in a hydrogen-bond accepting solvent like DMSO. researchgate.net

Table 3: Factors Influencing Regioselectivity in SNAr of Halogenated Pyridines/Pyrimidines

FactorInfluence on Site-SelectivityExample
Electronic Effects The nitrogen atom strongly activates the C-2, C-4, and C-6 positions for nucleophilic attack. stackexchange.comNucleophilic attack on pentafluoropyridine occurs preferentially at C-4. rsc.org
Substituent Effects Electron-withdrawing groups can further activate the ring, while the position of electron-donating or -withdrawing groups can direct the site of attack. wuxiapptec.comnih.govAn electron-donating group at C-6 of a 2,4-dichloropyrimidine (B19661) directs substitution to the C-2 position. wuxiapptec.com
Nucleophile The nature of the attacking nucleophile can alter the preferred site of substitution.Tertiary amines can reverse the typical C-4 selectivity in 5-substituted-2,4-dichloropyrimidines to C-2. nih.gov
Solvent The polarity and hydrogen-bonding capability of the solvent can switch the regiochemical outcome. researchgate.netFor a dichloropyridine, selectivity can be switched from 16:1 for one isomer in DCM to 2:1 for the other isomer in DMSO. researchgate.net
Reaction Conditions Temperature and reaction time can influence selectivity, with kinetically favored products forming under milder conditions and thermodynamically favored products under harsher conditions. rsc.orgIn pentafluoropyridine, C-4 substitution occurs under mild conditions, while C-2/C-6 substitution requires harsher conditions. rsc.org

Redox Properties and Transformations of the Fluorinated Pyridine Ring

The redox behavior of the this compound ring is characterized by its susceptibility to reduction and resistance to oxidation. The presence of electron-withdrawing fluorine atoms significantly influences the molecule's electronic properties and redox potentials. mdpi.comnbinno.com

Reduction:

The electron-deficient nature of the fluorinated pyridine ring makes it a candidate for reductive transformations. Electron-withdrawing groups are known to increase the cathodic peak potential, making the molecule easier to reduce. mdpi.com A significant synthetic transformation in this class of compounds is the catalytic hydrogenation of the pyridine ring to yield the corresponding fluorinated piperidine (B6355638). nih.gov This reaction is a powerful method for accessing saturated N-heterocycles, which are valuable motifs in medicinal chemistry. nih.gov The cis-selective hydrogenation can often be achieved using heterogeneous catalysts like palladium on carbon, sometimes in the presence of an acid to protonate the substrate. nih.gov

Oxidation:

Conversely, the pyridine ring is highly resistant to oxidation. The high electronegativity of the fluorine atoms lowers the energy of the molecule's frontier molecular orbitals, making the removal of electrons more difficult. rsc.orgnbinno.com While the redox properties of pyridine derivatives can be modulated by substituents, the strong deactivation by the two fluorine atoms suggests a high oxidation potential for this compound. mdpi.com

Reaction Mechanism Elucidation for Key Transformations

Nucleophilic Aromatic Substitution (SNAr):

The mechanism for SNAr reactions on the this compound ring proceeds via a two-step addition-elimination pathway.

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbons bearing a fluorine atom (C-2 or C-6). This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.

Elimination of the Leaving Group: In the second, usually faster step, the leaving group (fluoride ion, F⁻) is expelled from the complex, and the aromaticity of the pyridine ring is restored.

The solvent can influence which step is rate-limiting. In most aprotic solvents, the formation of the intermediate is the slow step. rsc.org However, in hydrogen-bond donor (HBD) solvents that can stabilize the departing fluoride ion, the departure of the leaving group can be accelerated, potentially making the initial nucleophilic attack the sole rate-determining step. rsc.org

Electrophilic Aromatic Substitution (EAS):

The general mechanism for EAS involves two principal steps. wikipedia.orgmasterorganicchemistry.com

Attack by the Aromatic Ring: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orglibretexts.org This step disrupts aromaticity and is the slow, rate-determining step. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the intermediate, restoring the aromatic π-system. masterorganicchemistry.com

For this compound, the activation energy for the first step is prohibitively high due to the severe electron deficiency of the ring, preventing the reaction from proceeding under normal conditions.

Redox Transformations (Catalytic Hydrogenation):

The reduction of the fluorinated pyridine ring to a piperidine ring typically occurs via heterogeneous catalysis. nih.gov The mechanism involves the adsorption of the pyridine derivative onto the surface of a metal catalyst (e.g., Palladium). Hydrogen gas (H₂) also adsorbs onto the metal surface and dissociates into hydrogen atoms. The adsorbed hydrogen atoms are then sequentially added to the π-system of the pyridine ring until it is fully saturated, after which the resulting piperidine product desorbs from the catalyst surface. nih.gov

Structural Characterization and Spectroscopic Analysis of 3,5 Difluoropyridin 4 Yl Methanamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (3,5-Difluoropyridin-4-yl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The two equivalent aromatic protons at the C2 and C6 positions would appear as a single signal, likely a triplet, due to coupling with the two adjacent fluorine atoms. The chemical shift of these protons is anticipated to be in the downfield region, characteristic of aromatic protons on an electron-deficient pyridine (B92270) ring. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would likely appear as a singlet, or a triplet if coupled to the amine protons, in a more upfield region. The amine protons (-NH₂) would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon environment. The carbon atoms directly bonded to fluorine (C3 and C5) will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F). The C4 carbon, attached to the aminomethyl group, and the C2 and C6 carbons will also show smaller two- and three-bond couplings to the fluorine atoms, respectively. The methylene carbon will appear at a characteristic upfield chemical shift.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms at the C3 and C5 positions. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Coupling to the adjacent aromatic protons (H2 and H6) would result in a triplet fine structure for this resonance.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H NMR
H2, H6 ~8.0 - 8.5 t ³JH-F ≈ 2-3
-CH₂- ~3.8 - 4.2 s or t
-NH₂ Variable br s
¹³C NMR
C2, C6 ~140 - 150 t ²JC-F ≈ 15-25
C3, C5 ~155 - 165 d ¹JC-F ≈ 230-260
C4 ~120 - 130 t ²JC-F ≈ 10-20
-CH₂- ~40 - 50 t ³JC-F ≈ 3-5
¹⁹F NMR
F3, F5 ~ -120 to -140 t ³JF-H ≈ 2-3

Note: Predicted values are based on data for similar fluorinated pyridine compounds and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The N-H bending vibration of the amine group would be found around 1600 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
N-H Stretch (amine) 3300 - 3500 IR, Raman
C-H Stretch (aromatic) 3000 - 3100 IR, Raman
C-H Stretch (aliphatic) 2850 - 2960 IR, Raman
N-H Bend (amine) 1590 - 1650 IR
C=C, C=N Stretch (ring) 1400 - 1600 IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. For aromatic compounds like this compound, the most common transitions are π → π* and n → π*.

The pyridine ring is a chromophore that exhibits characteristic UV absorptions. The introduction of fluorine atoms and an aminomethyl group will influence the energies of these transitions. The π → π* transitions, arising from the delocalized π-system of the pyridine ring, are expected to appear at shorter wavelengths (higher energy). The n → π* transition, involving the non-bonding electrons on the nitrogen atom of the pyridine ring, is typically weaker and occurs at longer wavelengths (lower energy). The presence of the electron-donating aminomethyl group may cause a slight red shift (bathochromic shift) of these absorption bands.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₆H₆F₂N₂), the expected exact mass can be calculated with high precision.

Upon ionization, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule will form a protonated molecular ion [M+H]⁺. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide further structural information. Common fragmentation pathways for such compounds may involve the loss of the aminomethyl group or cleavage of the pyridine ring.

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related fluorinated pyridine derivatives can provide insights into its likely solid-state structure. nih.gov The crystal packing will be influenced by a combination of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and potentially halogen bonding.

The primary amine group is capable of acting as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atoms can act as hydrogen bond acceptors. This would likely lead to the formation of extended hydrogen-bonded networks in the solid state. The fluorine substituents can also participate in C-H···F and F···F interactions, which play a significant role in the crystal packing of many fluorinated organic compounds.

Table 3: Exemplary Crystal Data for a Related Fluorinated Pyridine Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 7.9
β (°) 95.5
Volume (ų) 680
Z 4

Note: This data is for a representative fluorinated pyridine and serves as an illustrative example.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound and its derivatives is anticipated to be governed by a hierarchy of intermolecular interactions. The primary amino group is a potent hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This combination facilitates the formation of robust N—H···N hydrogen bonds, which are a common feature in the crystal structures of aminopyridine derivatives. These interactions can lead to the formation of one-dimensional chains or tapes.

The interplay of these various interactions—strong hydrogen bonds forming primary motifs and weaker interactions providing further stabilization—results in a complex and predictable three-dimensional assembly. The specific nature and geometry of these interactions can be elucidated through single-crystal X-ray diffraction studies.

A summary of expected intermolecular interactions and their roles is presented below:

Interaction TypeDonorAcceptorRole in Supramolecular Assembly
Hydrogen Bond N-H (amino group)N (pyridine ring)Formation of primary structural motifs like chains and tapes.
Hydrogen Bond C-H (aromatic/aliphatic)F (fluoro substituent)Stabilization of the primary motifs and inter-linking of assemblies.
π–π Stacking Pyridine RingPyridine RingContributes to the packing efficiency and formation of layered structures.
Halogen Bonding C-X (e.g., Cl, Br, I)N, O, or another halogenCan act as a directional force in crystal engineering of derivatives.

Void Space Analysis within Crystal Lattices

The efficiency of molecular packing in the crystalline state determines the void space within the lattice. This void space can be analyzed computationally, often using programs that calculate the solvent-accessible volume. For compounds like this compound, the formation of directional and space-filling hydrogen bonds and π–π stacking interactions would be expected to lead to a relatively densely packed structure with minimal void volume.

The size and shape of any voids are dependent on the specific supramolecular assembly. For instance, a layered structure resulting from π–π stacking might create small, isolated void pockets between the layers. The presence of bulky substituents in derivatives could disrupt efficient packing and lead to an increase in the void volume.

Analysis of crystal structures of similar compounds, such as 4-amino-3,5-dichloropyridine, reveals that strong N—H···N hydrogen bonding and offset π–π stacking interactions lead to a well-packed structure. Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts and can be used to infer the packing efficiency. For instance, a high percentage of reciprocal contacts like H···H, N···H, and Cl···H in the case of the dichloropyridine analogue indicates a close packing of molecules. A similar analysis for this compound would likely show a significant contribution from F···H contacts.

The theoretical void volume can be calculated from crystallographic data. An example of such data for a related compound is provided below to illustrate the concept:

CompoundCrystal SystemSpace GroupUnit Cell Volume (ų)Calculated Density (g/cm³)Estimated Void Volume (%)
4-Amino-3,5-dichloropyridineMonoclinicP2₁/c784.51.72< 5

Note: The data in this table is for a related compound and serves as an illustrative example of the parameters involved in void space analysis.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this specific molecule. Constructing such an article would require access to primary research data that has not been published.

To fulfill the user's request for a professional, authoritative article based on diverse sources, the availability of peer-reviewed scientific literature detailing these specific computational analyses is essential. Without such sources, generating the requested content would lead to speculation and would not meet the standards of scientific accuracy.

Computational and Theoretical Studies on 3,5 Difluoropyridin 4 Yl Methanamine

Theoretical Spectroscopic Data Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like (3,5-Difluoropyridin-4-yl)methanamine. numberanalytics.comresearchgate.net These predictions are crucial for identifying and characterizing the compound and for interpreting experimental spectra.

The process begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. mdpi.comd-nb.info Once the lowest energy conformation is found, frequency calculations are performed to predict the infrared (IR) and Raman spectra. diva-portal.org These calculations provide the vibrational frequencies and their corresponding intensities, which can be directly compared to experimental FT-IR and Raman spectra for validation. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts are then compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide a predicted NMR spectrum. acs.orgacs.org The accuracy of these predictions is often high, with modern DFT methods providing results that closely match experimental data for a wide range of organic molecules. mdpi.comnih.gov

Validation of the theoretical data is a critical step. acs.org This is typically achieved by comparing the computed spectra with experimentally obtained spectra. A strong correlation between the predicted and experimental data provides confidence in the accuracy of the computational model and the structural assignment of the molecule. acs.org Discrepancies can point to environmental effects not accounted for in the gas-phase theoretical calculations or suggest a need for a higher level of theory. nih.gov

Table 1: Illustrative Predicted Spectroscopic Data for a Fluorinated Pyridine (B92270) Derivative Note: The following data are illustrative for a molecule of this class and not specific to this compound due to a lack of published specific calculations. The data represents typical values that would be obtained from DFT calculations.

Parameter Predicted Value
¹H NMR (ppm) Pyridine H: ~8.2, CH₂: ~4.0, NH₂: ~1.8
¹³C NMR (ppm) Pyridine C-F: ~155, Pyridine C-CH₂: ~140, Pyridine C-H: ~130, CH₂: ~45
¹⁹F NMR (ppm) ~ -110
Key IR Frequencies (cm⁻¹) N-H stretch: ~3300-3400, C-H stretch (aromatic): ~3050, C-H stretch (aliphatic): ~2900, C=N stretch: ~1600, C-F stretch: ~1200-1300

Computational Thermochemistry and Reaction Pathway Energetics

Computational thermochemistry allows for the determination of key thermodynamic properties of this compound, such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are typically calculated using quantum chemistry software like Gaussian. missouri.edugaussian.comuni-muenchen.de The calculations are based on statistical mechanics principles, utilizing the computed vibrational frequencies and electronic energies from DFT or other high-level ab initio methods. researchgate.net

Understanding the reaction pathway energetics is crucial for optimizing the synthesis of this compound. Computational methods can be used to map out the potential energy surface for a proposed synthetic route. researchgate.net This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed.

This profile provides valuable insights into the reaction mechanism, including the activation energies for each step, which determine the reaction kinetics. nih.gov For example, the synthesis of substituted pyridines can be modeled to understand the feasibility of different reaction pathways and to predict the most likely products under various conditions. researchgate.net Theoretical calculations can thus guide experimental work by identifying the most promising synthetic strategies. manipal.edu

Table 2: Illustrative Calculated Thermochemical Data and Reaction Energetics Note: The following data are illustrative and represent typical values that would be calculated for a molecule of this class. Specific values for this compound would require dedicated computational studies.

Thermochemical Parameter Illustrative Calculated Value
Enthalpy of Formation (ΔHf°) -150 to -250 kJ/mol
Gibbs Free Energy of Formation (ΔGf°) -80 to -180 kJ/mol
Entropy (S°) 300 to 400 J/(mol·K)
Example Reaction Energetics
Reactants 0 (Reference Energy)
Transition State 1 +80 kJ/mol (Activation Energy)
Intermediate -20 kJ/mol
Transition State 2 +60 kJ/mol (Activation Energy)
Products -100 kJ/mol (Overall Reaction Enthalpy)

Coordination Chemistry of 3,5 Difluoropyridin 4 Yl Methanamine

Ligand Properties and Coordination Modes of (3,5-Difluoropyridin-4-yl)methanamine

This compound possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the primary amine group. The electronic properties of the pyridine ring are influenced by the presence of two electron-withdrawing fluorine atoms at the 3 and 5 positions, which would decrease the basicity of the pyridine nitrogen. The methanamine group, being more flexible, could allow for various coordination modes, including monodentate coordination through the amine nitrogen or bridging between two metal centers. Theoretical studies or empirical data from coordination complexes would be necessary to definitively determine its preferred coordination behavior and to characterize its electronic and steric properties as a ligand.

Synthesis and Structural Characterization of Metal Complexes

There are no published methods for the synthesis of metal complexes using this compound as a ligand. Consequently, there is no information on reaction conditions, stoichiometry, or the isolation and purification of any resulting coordination compounds. Furthermore, no structural characterization data, such as that obtained from single-crystal X-ray diffraction, is available to confirm the formation and elucidate the solid-state structures of any such complexes.

Structure-Property Relationships in this compound Metal Complexes

The relationship between the structure of a coordination complex and its physical and chemical properties is a fundamental aspect of coordination chemistry. However, in the absence of any synthesized metal complexes of this compound, no such relationships can be established. Investigations into properties such as magnetic behavior, catalytic activity, or photophysical characteristics are entirely dependent on the existence and characterization of these compounds.

Applications in Advanced Chemical Synthesis and Materials Science Research

(3,5-Difluoropyridin-4-yl)methanamine as a Key Building Block in Heterocyclic Synthesis

This compound serves as a crucial building block for the synthesis of more complex nitrogen-containing heterocyclic compounds. The presence of the primary aminomethyl group provides a reactive handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and the construction of new ring systems. Its structural similarity to benzylamine (B48309) allows it to be used in synthetic routes designed for benzylamine derivatives to create novel fused ring systems. For instance, synthetic methodologies involving successive ring closures to form scaffolds like dihydropyridothienopyrimidin-4,9-diones have been developed using benzylamine as a starting material, demonstrating a pathway that could be adapted for this compound to produce fluorinated analogues. nih.govmdpi.com

The fluorinated pyridine (B92270) core is largely stable under many reaction conditions, allowing for selective functionalization of the aminomethyl group. The strategic placement of fluorine atoms at the 3- and 5-positions significantly lowers the basicity (pKa) of the pyridine nitrogen, which can prevent undesired side reactions such as quaternization or catalyst inhibition in subsequent synthetic steps. This electronic modulation is a key feature that makes fluorinated building blocks highly desirable in multi-step syntheses. nih.govnih.gov The development of new methods for creating fluorinated pyridines, such as Rh(III)-catalyzed C–H functionalization, continues to expand the toolkit available to chemists, though the use of pre-functionalized building blocks like this compound often provides a more direct and efficient route to desired targets. nih.gov

Integration into Novel Chemical Entities with Specific Research Foci

The this compound moiety is integrated into larger molecules, particularly in the field of drug discovery, to enhance their pharmacological profiles. Fluorine substitution is a well-established strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

This building block is particularly valuable for creating analogues of known bioactive molecules. For example, in the design of kinase inhibitors, which often feature a substituted pyridine core, the incorporation of the 3,5-difluoropyridine (B1298662) motif can lead to improved potency and selectivity. nih.gov Research into novel anticancer agents has utilized pyridopyridine derivatives, and the principles from such studies can be applied by incorporating the difluorinated methanamine building block to potentially enhance efficacy or overcome resistance. nih.gov The synthesis of complex molecules for indications such as metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) antagonism has also been shown to utilize benzylamine-derived scaffolds, indicating a clear path for the integration of this compound to explore new structure-activity relationships (SAR). nih.gov

Research FocusPotential Role of the this compound MoietyRepresentative Scaffold Types
Kinase InhibitionEnhance binding affinity, improve metabolic stability, alter selectivity profile.Pyridopyrimidines, Thienopyrimidines
GPCR AntagonismModify ligand-receptor interactions, improve brain penetration by tuning lipophilicity.Dihydropyridothienopyrimidines
Anticancer AgentsBlock metabolic pathways, increase cellular uptake, enhance target engagement.Pyridopyridines, Chromenopyrimidines
Adenosine Receptor LigandsFine-tune affinity and selectivity between receptor subtypes.Amino-dicyanopyridines

Role in Organocatalysis and Catalyst Design

While specific examples detailing the use of this compound as an organocatalyst are not prominent, its structural features suggest significant potential in this field. Pyridine derivatives are widely used as basic catalysts and as scaffolds for more complex catalytic systems. The fluorine atoms in the 3- and 5-positions act as strong electron-withdrawing groups, which significantly modulates the electronic properties of the pyridine ring and the basicity of the nitrogen atom. This electronic tuning is a critical parameter in catalyst design.

For instance, pyridine-containing charge-transfer complexes have been employed to catalyze photoredox decarboxylative fluorination. acs.org The ability of the pyridine nucleus to participate in single-electron transfer (SET) processes is key to this reactivity. Derivatives of this compound could be designed as ligands for metal catalysts or as standalone organocatalysts where the electronic nature of the fluorinated ring could enhance catalytic activity or selectivity. The amine handle allows for straightforward attachment to chiral auxiliaries or polymer supports, enabling the development of recoverable or asymmetric catalysts. Furthermore, the unique reactivity of pyridinyl radicals, generated from pyridinium (B92312) ions, offers a pathway for novel functionalization strategies in organocatalysis. acs.org

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry relies on non-covalent interactions to construct ordered, higher-level structures from molecular building blocks. researchgate.net Derivatives of this compound are well-suited for designing self-assembling systems due to the multiple interaction sites within the molecule.

The primary amine and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental drivers for self-assembly, capable of forming predictable patterns like chains, tapes, or more complex networks. mdpi.com Moreover, the fluorine atoms can participate in weaker, yet structurally significant, non-covalent interactions. The C–H⋯F hydrogen bond, though weaker than conventional hydrogen bonds, has been shown to direct the self-assembly of crystal structures. rsc.orgresearchgate.net The interaction between the electron-deficient pyridine ring and other π-systems can also lead to π-π stacking, further stabilizing supramolecular architectures. By modifying the aminomethyl group with different functionalities, researchers can program the assembly process to create complex, functional supramolecular materials.

Interaction TypeMolecular Origin in DerivativePotential Supramolecular Structure
Classical Hydrogen BondingAmine N-H (donor), Pyridine N (acceptor)1D chains, 2D sheets, rosettes
π-π StackingElectron-deficient difluoropyridine ringColumnar or lamellar arrays
C–H⋯F Hydrogen BondingC-F groups (acceptor) with C-H from adjacent molecules3D networks, crystal engineering
Metal-Ligand CoordinationPyridine N or derivatized amine as ligand for metal centersMetallo-supramolecular cages, polygons, or polymers

Design Principles for Fluorinated Pyridine-Based Functional Materials

The design of advanced functional materials often leverages the unique properties imparted by fluorine. Incorporating fluorinated building blocks like this compound into polymers, liquid crystals, or organic electronics follows several key principles.

Modulation of Electronic Properties: Fluorine's high electronegativity profoundly impacts the electronic landscape of the pyridine ring. This can be used to tune the HOMO/LUMO energy levels of organic semiconductors, potentially improving charge injection and transport properties in devices like OLEDs and OFETs.

Hydrophobicity and Oleophobicity: Fluorinated segments are known to create surfaces with low surface energy, leading to water and oil repellency. mdpi.com Materials derived from this compound could be used to create protective coatings or low-friction surfaces.

Control of Intermolecular Interactions: As discussed in supramolecular chemistry, the specific interactions of the fluorinated pyridine core can be used to control the packing of molecules in the solid state. This is critical for optimizing properties like charge mobility in organic electronics or achieving desired optical properties in nonlinear optical materials.

By derivatizing the amine group, this compound can be incorporated as a monomer into polymers or as a core component of functional dyes or liquid crystals, providing a versatile platform for materials design. man.ac.uk

Future Directions and Emerging Research Avenues for 3,5 Difluoropyridin 4 Yl Methanamine

Development of More Efficient and Sustainable Synthetic Strategies

The future of synthesizing (3,5-Difluoropyridin-4-yl)methanamine and its derivatives is geared towards greener and more efficient methodologies. Current research trends suggest a move away from traditional, often harsh, synthetic conditions to more sophisticated and sustainable approaches.

Key areas of development include the exploration of biocatalysis , where enzymes like transaminases are employed for the asymmetric synthesis of chiral amines. nih.govnih.gov This approach offers high selectivity and operates under mild conditions, reducing energy consumption and waste. nih.gov The use of fluorinases, enzymes that can form carbon-fluorine bonds, also presents a promising, albeit challenging, avenue for the direct and selective fluorination of pyridine (B92270) rings or side chains under environmentally benign conditions. numberanalytics.comacsgcipr.org

Synthetic StrategyPotential Advantages
Biocatalysis (e.g., Transaminases, Fluorinases)High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govnih.govnumberanalytics.com
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency. nih.govresearchgate.net
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, atom economy. researchgate.net
Flow ChemistryEnhanced safety, scalability, and process control. nih.govchimia.ch
Renewable FeedstocksIncreased sustainability, reduced reliance on fossil fuels. rsc.org

Expansion of Mechanistic Understanding for Complex Transformations

A deeper, more nuanced understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing novel reactions. Future research will likely focus on the use of advanced computational and experimental techniques to elucidate the intricate details of these processes.

Computational modeling , particularly using Density Functional Theory (DFT), will play a pivotal role in mapping reaction pathways and identifying transition states for reactions involving fluorinated pyridines. rsc.orgstanford.edu This in-silico approach can provide invaluable insights into the electronic effects of the fluorine substituents on the reactivity and regioselectivity of the pyridine ring, guiding the rational design of catalysts and reaction conditions. rsc.org Machine learning models are also emerging as powerful tools for the rapid prediction of transition state structures, which could significantly accelerate the discovery of new reactions. mit.edu

Experimentally, a greater emphasis will be placed on in-situ spectroscopic techniques to monitor reaction dynamics in real-time. This will allow for the direct observation of transient intermediates and the collection of kinetic data, providing a more complete picture of the reaction mechanism.

Research AreaKey Objectives
Computational Modeling (DFT, Machine Learning)- Predict reaction pathways and transition state geometries. rsc.orgmit.edu - Understand the electronic influence of fluorine atoms on reactivity. - Guide the rational design of catalysts and reactions.
In-situ Spectroscopic Analysis- Monitor reaction kinetics and identify reactive intermediates in real-time. - Validate computational models with experimental data.

Advanced Characterization Techniques for Dynamic Systems

The characterization of this compound and its derivatives, particularly within dynamic systems such as biological environments or during chemical reactions, necessitates the use of sophisticated analytical techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is poised to become an even more powerful tool in this regard. nih.govnih.gov Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus make it an excellent probe for studying molecular interactions, conformational changes, and reaction kinetics. rsc.orgrsc.org Future developments in ¹⁹F NMR methodology, such as its application in studying ligand-protein binding and for fragment-based screening in drug discovery, will be highly relevant. nih.gov The use of ¹⁹F NMR in combination with other techniques, like ¹³C NMR in TROSY experiments, will enable the study of larger and more complex systems. nih.gov

The development of novel ¹⁹F-based chemosensors is another promising avenue. By incorporating this compound into receptor molecules, it may be possible to design sensors that exhibit a change in their ¹⁹F NMR signal upon binding to specific analytes, allowing for their detection and quantification in complex mixtures. db-thueringen.de

Characterization TechniqueFuture Applications
¹⁹F NMR Spectroscopy- Probing protein-ligand interactions and conformational changes. nih.gov - High-throughput screening in drug discovery. nih.gov - Mechanistic studies of chemical reactions. rsc.org - In-vivo imaging and monitoring of fluorinated molecules. nih.gov
¹⁹F-based Chemosensors- Selective detection and quantification of biologically relevant molecules. db-thueringen.de

Interdisciplinary Research Integrating this compound into Novel Chemical Platforms

The unique properties imparted by the difluoropyridinyl motif make this compound an attractive building block for a wide range of interdisciplinary applications.

In medicinal chemistry , this compound and its close analogues are expected to continue to be valuable scaffolds for the development of new therapeutic agents. smolecule.com The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. smolecule.com Future research will likely focus on incorporating this moiety into molecules targeting a diverse array of biological targets, including enzymes and receptors.

In materials science , the electron-withdrawing nature of the difluoropyridine ring can be exploited to create novel functional materials. For instance, its incorporation into organic electronic materials could modulate their electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, in the field of supramolecular chemistry , the directional hydrogen bonding capabilities of the aminomethyl group and the potential for halogen bonding involving the fluorine atoms make this compound a versatile component for the construction of complex, self-assembled architectures. nih.gov These supramolecular structures could find applications in areas such as catalysis, sensing, and molecular recognition. The use of related phosphonopropionic acid as a building block in creating diverse hydrogen-bonded networks showcases the potential for designing intricate structures with tailored properties. nih.gov

Interdisciplinary FieldPotential Applications of this compound
Medicinal Chemistry- Scaffolds for novel therapeutic agents with improved pharmacokinetic properties. smolecule.com
Materials Science- Building block for organic electronic materials with tailored optoelectronic properties.
Supramolecular Chemistry- Component for the design of self-assembled architectures for catalysis and sensing. nih.gov

Q & A

Q. What are the common synthetic routes for preparing (3,5-Difluoropyridin-4-yl)methanamine?

Methodological Answer: The synthesis typically involves nucleophilic substitution of fluorinated pyridine precursors. For example, pentafluoropyridine can undergo selective substitution at the 4-position using sodium azide, followed by reduction to introduce the aminomethyl group. Alternative routes may utilize reductive amination of 3,5-difluoropyridine-4-carbaldehyde or coupling reactions with protected amines. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions due to the electron-withdrawing fluorine substituents .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR : 1H^1\text{H}-NMR shows signals for the aminomethyl group (~δ 3.5–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm), with 19F^{19}\text{F}-NMR confirming fluorine positions (δ -110 to -120 ppm).
  • IR : Stretching vibrations for NH2_2 (~3350 cm1^{-1}) and C-F bonds (~1200 cm1^{-1}) are key.
  • Mass Spectrometry : ESI-MS or GC-MS can confirm the molecular ion peak (m/z 144.12 for C6_6H6_6F2_2N2_2) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: Column chromatography using silica gel with a gradient of ethyl acetate/hexane (20–50%) is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. For hydrochloride salts, aqueous washes and lyophilization are recommended .

Q. How can the stability of this compound be assessed under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–12) and monitoring degradation via HPLC-UV at 254 nm. Fluorine substituents enhance stability under acidic conditions but may promote hydrolysis in basic media due to increased electron deficiency .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of aerosols; in case of exposure, rinse with water for 15 minutes. Store under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent amine oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Cross-validate assays using standardized cell lines (e.g., MCF-7, A549) and replicate conditions. Employ orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC50_{50} assays). Analyze batch-to-batch purity via LC-MS to rule out impurities as confounding factors .

Q. What strategies optimize the regioselective functionalization of the pyridine ring in this compound?

Methodological Answer: Use directed ortho-metalation (DoM) with LDA at -78°C to install substituents at the 2-position. Alternatively, Pd-catalyzed C-H activation (e.g., Suzuki-Miyaura coupling) can modify the ring, though fluorine atoms may require tailored ligands (e.g., SPhos) to prevent deborylation .

Q. How do computational methods predict the compound’s interactions with biological targets like kinases?

Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase). DFT calculations (B3LYP/6-31G*) assess electronic effects of fluorine on binding energy. MD simulations (>100 ns) evaluate conformational stability of ligand-protein complexes .

Q. What experimental designs validate the role of fluorine atoms in modulating pharmacokinetic properties?

Methodological Answer: Compare analogs (e.g., 3,5-dichloro vs. difluoro derivatives) in ADME studies:

  • LogP : Measure via shake-flask method to assess lipophilicity.
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS. Fluorine’s electronegativity reduces metabolic oxidation but may increase plasma protein binding .

Q. How can researchers address low yields in multi-step syntheses of complex derivatives?

Methodological Answer: Implement flow chemistry for intermediates prone to degradation (e.g., azide intermediates). Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry). Alternatively, switch to one-pot cascades, such as reductive amination followed by in situ protection of the amine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.